N-[3-(o-anisoylamino)propyl]picolinamide
Description
N-[3-(o-Anisoylamino)propyl]picolinamide is a picolinamide derivative featuring an o-anisoyl (o-methoxybenzoyl) group linked via a propylamine chain to the picolinamide core. Picolinamide derivatives are widely studied for their pharmacological activities, including antimalarial and CNS-targeting applications, with substituents on the aromatic rings and side chains critically influencing their behavior .
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[3-[(2-methoxybenzoyl)amino]propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-9-3-2-7-13(15)16(21)19-11-6-12-20-17(22)14-8-4-5-10-18-14/h2-5,7-10H,6,11-12H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
LEZXRNAUMXRBTI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=N2 |
solubility |
47 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Activity
Key Analogs:
N-(3-Methoxyphenyl)picolinamide ():
- Substitution: Methoxy group at the phenyl ring’s 3-position.
- Relevance: Demonstrates enhanced binding affinity in PET radioligands, suggesting that methoxy groups improve target interaction. The o-anisoyl group in the target compound may similarly enhance selectivity due to steric and electronic effects .
N-(3-(Methylamino)propyl)picolinamide (Compound 32, ; Synonyms in ): Substitution: Methylamino-propyl side chain. Synthesis: Formed via coupling 2,2’-pyridil with N-methyl-1,3-propanediamine, yielding 98% purity. The target compound likely follows a similar route, substituting the amine with o-anisoylamino-propylamine .
4-Chloro-N-phenylpicolinamide ():
- Substitution: Chlorine at the picolinamide’s 4-position.
- Relevance: Halogenation often enhances binding affinity and metabolic stability. The absence of such substitution in the target compound may reduce halogen-specific interactions but improve solubility .
Activity Trends:
- Antimalarial Activity : Piperazinyl derivatives (e.g., compounds 1c and 2c in ) show IC50 values <200 nM, highlighting the importance of nitrogen-rich side chains. The o-anisoyl group’s electron-donating methoxy may similarly modulate activity .
- CNS Targeting: Methoxy and methylthio groups () improve BBB permeability, suggesting the target compound’s o-methoxybenzoyl moiety could enhance CNS uptake compared to non-aromatic analogs .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Solubility |
|---|---|---|---|---|
| N-[3-(o-Anisoylamino)propyl]picolinamide* | ~330–350 | ~1.5–2.0 | 3 | Moderate in DMSO |
| N-(3-(Methylamino)propyl)picolinamide | 193.25 | -0.2 | 2 | High in MeOH |
| 4-Chloro-N-phenylpicolinamide | 246.7 | ~2.5 | 1 | Low in H2O |
*Estimated based on structural analogs .
- Solubility : Methoxy groups may improve solubility in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .
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